molecular formula C15H20O5 B583827 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate CAS No. 1346603-05-1

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate

Cat. No.: B583827
CAS No.: 1346603-05-1
M. Wt: 280.32
InChI Key: WIXOVOWSUCEDGS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 2,3-epoxypropyl ether in the presence of a base to form 4-(2,3-epoxypropoxy)benzoic acid. This intermediate is then reacted with isopropoxyethanol under acidic conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This reactivity makes it a valuable tool in studying biochemical pathways and enzyme mechanisms .

Comparison with Similar Compounds

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and make it suitable for a wide range of research applications.

Properties

CAS No.

1346603-05-1

Molecular Formula

C15H20O5

Molecular Weight

280.32

IUPAC Name

2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate

InChI

InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3

InChI Key

WIXOVOWSUCEDGS-UHFFFAOYSA-N

SMILES

CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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